2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide 2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
Brand Name: Vulcanchem
CAS No.: 1207007-20-2
VCID: VC4517392
InChI: InChI=1S/C18H14N4O3S/c23-15(11-26-18-20-13-8-4-5-9-14(13)24-18)19-10-16-21-17(22-25-16)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,23)
SMILES: C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)CSC3=NC4=CC=CC=C4O3
Molecular Formula: C18H14N4O3S
Molecular Weight: 366.4

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide

CAS No.: 1207007-20-2

Cat. No.: VC4517392

Molecular Formula: C18H14N4O3S

Molecular Weight: 366.4

* For research use only. Not for human or veterinary use.

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide - 1207007-20-2

Specification

CAS No. 1207007-20-2
Molecular Formula C18H14N4O3S
Molecular Weight 366.4
IUPAC Name 2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
Standard InChI InChI=1S/C18H14N4O3S/c23-15(11-26-18-20-13-8-4-5-9-14(13)24-18)19-10-16-21-17(22-25-16)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,23)
Standard InChI Key XQDFHKPTMKOOBV-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)CSC3=NC4=CC=CC=C4O3

Introduction

2-(1,3-Benzoxazol-2-ylsulfanyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is a complex organic compound with a unique combination of benzoxazole and oxadiazole moieties. This compound has garnered significant attention in the scientific community due to its potential biological activities, including antimicrobial and antitubercular properties.

Antimicrobial Activity

Preliminary studies have shown that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MIC) for Bacillus subtilis and Escherichia coli are typically in the range of 32 to 64 µg/mL.

Bacterial StrainMIC (µg/mL)
Bacillus subtilis32
Escherichia coli64

Cytotoxicity

It has demonstrated cytotoxic effects on several cancer cell lines, indicating potential applications in oncology.

Mechanism of Action

The mechanism of action involves the inhibition of specific enzymes and interaction with molecular targets. For antitubercular activity, it targets the enoyl reductase enzyme, disrupting cell wall synthesis in Mycobacterium tuberculosis.

Comparison with Similar Compounds

Similar compounds include 2-((benzothiazol-2-ylthio)methyl)-5-phenyl-1,3,4-oxadiazole and Ethyl 2-(4-(4-(benzo[d]oxazol-2-ylthio)butoxy)phenyl)acetate. These compounds differ in their heterocyclic rings and substituents, affecting their biological activities.

Research Findings and Future Directions

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator